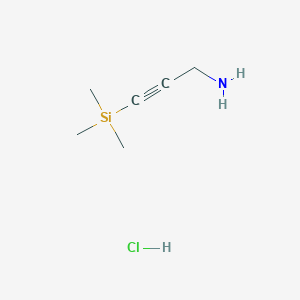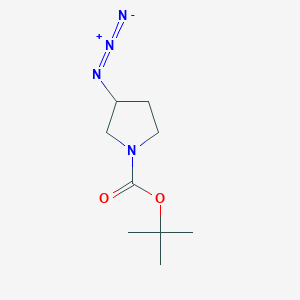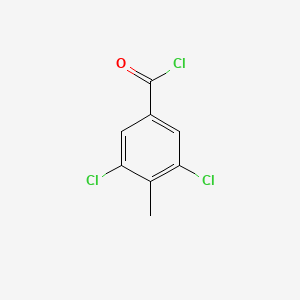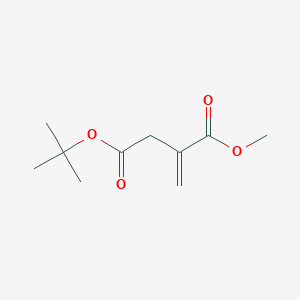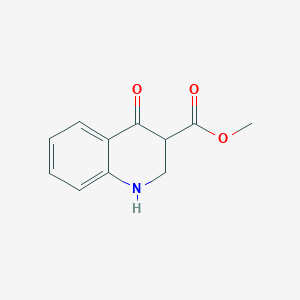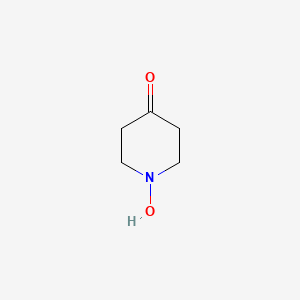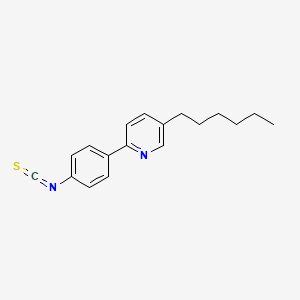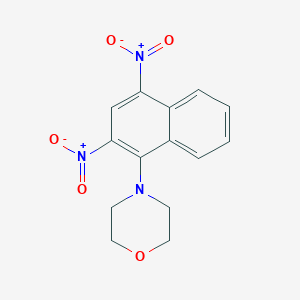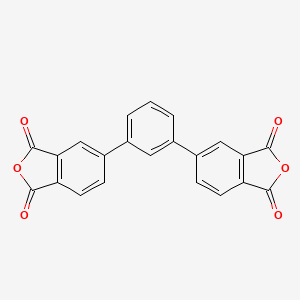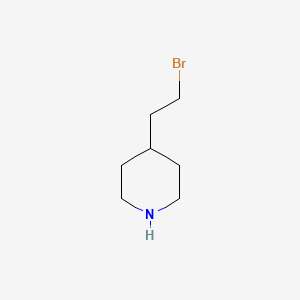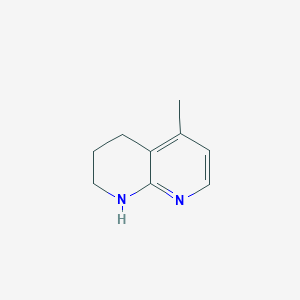
5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
概要
説明
5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a methyl group attached at position 5
作用機序
Target of Action
It’s known that naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their diverse biological activities .
Mode of Action
It’s known that naphthyridine derivatives can interact with various targets, leading to a variety of biological activities .
Biochemical Pathways
Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that naphthyridine derivatives can exhibit a variety of biological activities .
準備方法
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: One common method for synthesizing 1,8-naphthyridines involves the Friedländer reaction, which typically uses 2-aminonicotinaldehyde and a ketone under acidic or basic conditions.
Multicomponent Reactions: Another approach involves multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide.
Industrial Production Methods:
- Industrial production methods for 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine are not well-documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
- Oxidation can lead to the formation of naphthyridine N-oxides.
- Reduction typically yields fully saturated naphthyridine derivatives.
- Substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
類似化合物との比較
1,8-Naphthyridine: The parent compound, lacking the methyl group and tetrahydro structure.
Enoxacin, Nalidixic Acid, Trovafloxacin: Naphthyridine derivatives with established antibacterial properties.
Uniqueness:
- The presence of the methyl group at position 5 and the tetrahydro structure distinguishes 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine from other naphthyridines, potentially affecting its reactivity and biological activity.
特性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBACKRAYKPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609395 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-48-3 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


